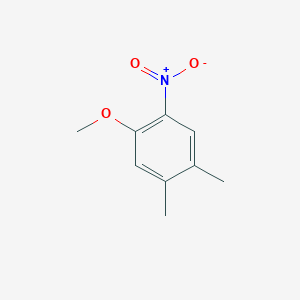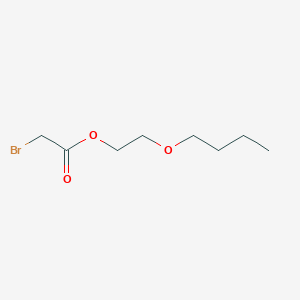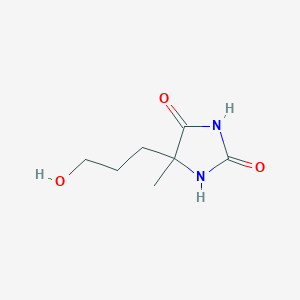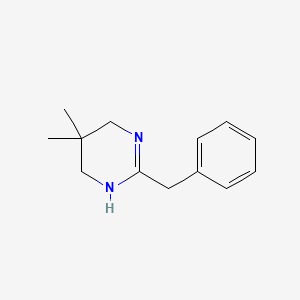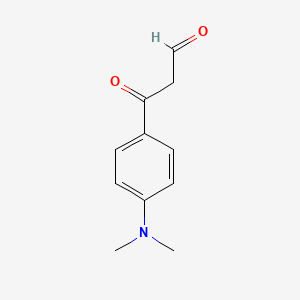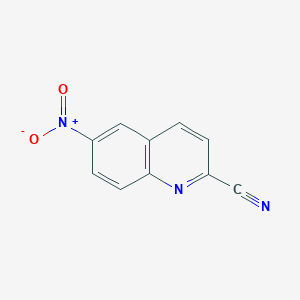
6-Nitroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both cyano and nitro groups in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carbonitrile typically involves the nitration of 2-cyanoquinoline. One common method includes the reaction of 2-cyanoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitroquinoline-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 6-position can be substituted by nucleophiles such as cyanide ions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium cyanide in dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Cyclization: Cyclization reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Products such as 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile.
Reduction: Formation of 2-cyano-6-aminoquinoline.
Cyclization: Formation of various fused heterocyclic compounds.
Applications De Recherche Scientifique
6-Nitroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Nitroquinoline-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions. These interactions can lead to the disruption of cellular processes, making the compound useful in studying biological pathways and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the cyano group, affecting its reactivity and applications.
2-Amino-6-nitroquinoline: Contains an amino group instead of a cyano group, leading to different chemical properties and applications.
Uniqueness
6-Nitroquinoline-2-carbonitrile is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H5N3O2 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
6-nitroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H |
Clé InChI |
PTYMFNBJEHUFCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C#N)C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Amino-3-(2-cyanoethoxy)propoxy]-propionitrile](/img/structure/B8681343.png)
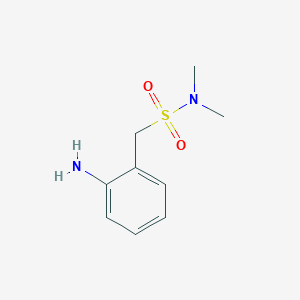
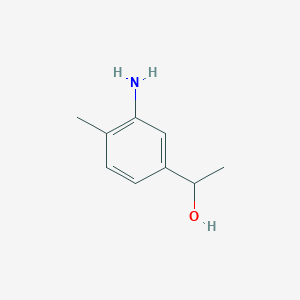
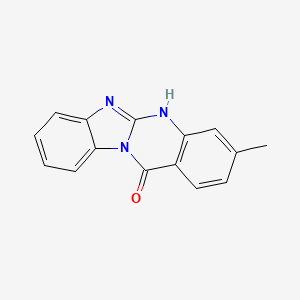
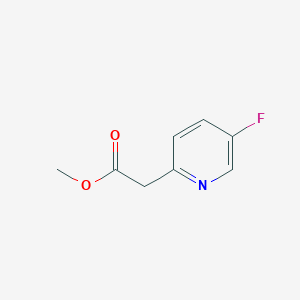

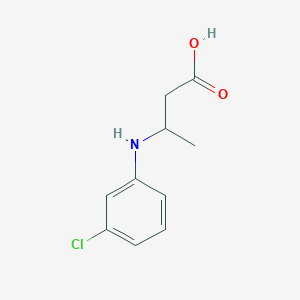
![4-[1-(3-chlorophenyl)-6-hydroxy-1H-indazol-3-yl]benzene-1,3-diol](/img/structure/B8681408.png)

